molecular formula C6H17ClN2O2S B1372294 N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride CAS No. 1170109-70-2

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride

Cat. No. B1372294
CAS RN: 1170109-70-2
M. Wt: 216.73 g/mol
InChI Key: KSQIFJBLQIVOHB-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Scientific Research Applications

Biochemical Research

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride has been utilized in biochemical research, particularly in the study of drug metabolism. For example, a study demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Polymer Science

In polymer science, this compound is used to synthesize sulfobetaine copolymers. A study illustrated the synthesis of polysulfobetaines, polymers with zwitterionic side chains, by modifying poly(pentafluorophenyl acrylate) with a zwitterionic amine (Woodfield et al., 2014).

Chemical Synthesis

The compound is also involved in the synthesis of chitosan-acylated derivatives, where slight changes in acylation conditions significantly influence the properties of the products (Piegat et al., 2019).

Surface Chemistry

This compound plays a role in surface chemistry, particularly in the functionalization of silica surfaces. A study addressed the hydrolytic stability of aminosilane-functionalized silica surfaces in aqueous media, which is critical for various applications (Smith & Chen, 2008).

Pharmaceutical Research

In pharmaceutical research, this compound is explored for the development of water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs (Larsen et al., 1988).

Biomedical Applications

Its biomedical applications include the synthesis of syn- and anti-1,3-amino alcohol derivatives (Kochi et al., 2002) and the development of a solid device for controlling the dosage of biocides in industrial formulations (Argente-García et al., 2016).

Material Science

In material science, it is used in the synthesis of cationic microgels based on poly(N-isopropylmethacrylamide) for various applications (Hu et al., 2011).

Biochemical Analysis

Biochemical Properties

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride plays a crucial role in biochemical reactions due to its primary amine group. This group provides pH-responsiveness and affinity for anionic drugs, making it useful in drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with anionic drugs and other chemical structures, enhancing their stability and functionality . The nature of these interactions often involves ionic bonding and hydrogen bonding, which are essential for the compound’s effectiveness in biochemical applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding how the compound can be used in therapeutic applications and drug delivery systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. This binding often involves the primary amine group, which can form ionic bonds with negatively charged sites on biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, affecting its long-term efficacy. Studies have shown that the compound can have long-term effects on cellular function, which are crucial for its application in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing drug delivery and therapeutic efficacy. At higher doses, it may exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing various biochemical processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for ensuring that the compound reaches its target sites within the body and exerts its intended effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s effectiveness in various biochemical applications .

properties

IUPAC Name

N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQIFJBLQIVOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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